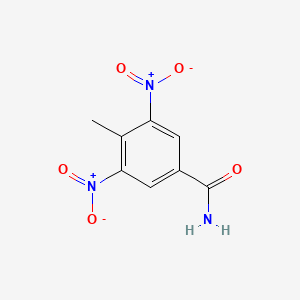
1-(Trimethylsilyl)-1H-benzotriazole
Übersicht
Beschreibung
Trimethylsilyl compounds are often used in organic chemistry. They are characterized by the presence of a trimethylsilyl group (TMS), which consists of a silicon atom bonded to three methyl groups and the rest of the molecule . They are known for their chemical inertness and large molecular volume .
Synthesis Analysis
Trimethylsilyl compounds can be synthesized through various methods. For instance, one common method involves the reaction with a chlorotrialkylsilane .Molecular Structure Analysis
The molecular structure of trimethylsilyl compounds typically involves a silicon atom bonded to three methyl groups and the rest of the molecule .Chemical Reactions Analysis
Trimethylsilyl groups are reactive towards nucleophiles, resulting in the replacement of the chloride . They are also used in Sonogashira couplings as the equivalent of acetylene .Physical And Chemical Properties Analysis
Trimethylsilyl compounds are known for their chemical inertness . They also have a large molecular volume .Wissenschaftliche Forschungsanwendungen
Gas Chromatographic Analysis in Food 1-(Trimethylsilyl)-1H-benzotriazole, as a derivative of 1H-benzotriazole, has been utilized in gas chromatographic analysis. It was used in a process where 1,2-Diaminobenzene reacts with nitrite in foods, forming 1H-benzotriazole. This derivative was then determined through gas-liquid chromatography, allowing for accurate measurement of nitrite concentrations in foods (Tanaka, Nose, & Watanabe, 1980).
Chemical Transformations 1-(Trimethylsilylmethyl)benzotriazole, closely related to this compound, undergoes several interesting chemical transformations. These transformations include fluoride-catalyzed desilylation with carbonyl compounds and formation of an anion that can be alkylated and acylated readily. This substance is also involved in Peterson olefination, showing its diverse applicability in chemical synthesis (Katritzky & Lam, 1990).
Innovative Compounds Formation The reaction of 1-[(Dialkylamino)methyl]benzotriazoles with allyl- and propargyltrimethylsilanes, in the presence of aluminum chloride, led to the formation of unexpected 4-(trimethylsilyl)aminoalkanes and 4-(trimethylsilyl)aminoalk-2-enes. These compounds are significant due to their unusual formation process, which includes a 1,5-hydride shift, leading to unique product properties (Churlaud, Pornet, Oniciu, & Katritzky, 1999).
Synthesis of Benzotriazoles A method for synthesizing 1-alkyl benzotriazoles, which could include derivatives like this compound, has been developed. This involves a fluoride-triggered azide-benzyne cycloaddition, showcasing an innovative pathway for creating substituted benzotriazoles in scientific research (Chandrasekhar, Seenaiah, Rao, & Reddy, 2008).
Molecular Structure Studies The molecular structure of compounds like 1-trimethylsilyl-1,2,3-benzotriazole has been studied to understand the asymmetric coordination of trimethylsilyl groups. This research provides insights into the molecular interactions and structural properties of such derivatives, which are critical for their application in various scientific fields (Foerster, Wann, Robertson, & Rankin, 2009).
Wirkmechanismus
Target of Action
It’s known that trimethylsilyl (tms) groups, which are part of the compound’s structure, are often used in organic chemistry to increase the volatility of non-volatile compounds . This is achieved by substituting a TMS group for a hydrogen in the hydroxyl groups on the compounds .
Mode of Action
The tms group is known to interact with its targets by forming trimethylsiloxy groups . This interaction often makes the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Biochemical Pathways
Tms groups are often used in the synthesis of imidazoles , a type of heterocycle that is a key component in functional molecules used in a variety of applications .
Pharmacokinetics
Tms groups are known to increase the volatility of compounds , which could potentially impact their bioavailability.
Result of Action
The introduction of tms groups can make otherwise reactive molecules more stable , which could have various effects depending on the specific context and application.
Action Environment
The stability and reactivity of tms groups can be influenced by various factors, including temperature and the presence of other functional groups .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(Trimethylsilyl)-1H-benzotriazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances . The interaction with cytochrome P450 enzymes can lead to the modulation of their catalytic activity, affecting the metabolism of other compounds. Additionally, this compound can interact with proteins involved in signal transduction pathways, potentially altering cellular responses to external stimuli.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular context. This compound has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression patterns . Additionally, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some reports indicating potential alterations in cellular metabolism and gene expression over time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exert beneficial effects by modulating enzyme activity and cellular metabolism. At higher doses, it can lead to toxic or adverse effects, such as cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular and metabolic functions occurring at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have distinct biological activities . The interaction with cytochrome P450 enzymes plays a crucial role in its metabolism, influencing the overall metabolic flux and the levels of specific metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, with potential effects on cellular processes and metabolic pathways .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through the presence of targeting signals or post-translational modifications . The localization of this compound within specific organelles can influence its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
benzotriazol-1-yl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3Si/c1-13(2,3)12-9-7-5-4-6-8(9)10-11-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOLOZYRMQVHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43183-36-4 | |
| Record name | 1-(Trimethylsilyl)-1H-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of TMSBTA in enhancing the performance of LFP cathodes in LIBs?
A: LFP, while a promising cathode material due to its cost-effectiveness and safety, suffers from low electronic conductivity and slow lithium-ion diffusion. TMSBTA, when introduced as an electrolyte additive, plays a crucial role in mitigating these limitations. [, ]
- Solid Electrolyte Interphase (SEI) Enhancement: TMSBTA aids in the formation of a robust SEI layer on the LFP cathode surface. This layer is crucial for preventing unwanted side reactions between the electrode and electrolyte, thereby enhancing the battery's lifespan. []
- Balancing Ionic and Electronic Conductivity: The SEI layer formed with TMSBTA demonstrates improved ionic and electronic conductivity. This balanced conductivity facilitates faster lithium-ion transport and electron transfer, contributing to enhanced battery performance, particularly at high power demands. []
- Iron Dissolution Mitigation: TMSBTA acts as a scavenger for hydrofluoric acid (HF), a detrimental byproduct that can lead to iron dissolution from the LFP cathode. By suppressing HF formation, TMSBTA helps maintain the structural integrity of the cathode and improves the battery's long-term stability. []
Q2: How does the chemical structure of TMSBTA contribute to its beneficial effects in LIBs?
A: While the provided research [, ] doesn't delve into detailed structure-activity relationships, it highlights that the oxidative decomposition of TMSBTA is key to its functionality. This suggests that the trimethylsilyl group likely plays a role in facilitating the formation of the conductive SEI layer on the LFP cathode. Further investigations focusing on systematic structural modifications of TMSBTA and their impact on SEI formation and battery performance are needed to elucidate the specific structure-activity relationships.
Q3: What analytical techniques were employed to study the impact of TMSBTA on LFP cathodes?
A: The research utilized a combination of advanced characterization techniques to investigate the effects of TMSBTA on LFP cathodes: []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4,6-Dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B1351768.png)








![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)



![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)
